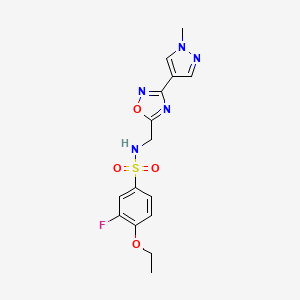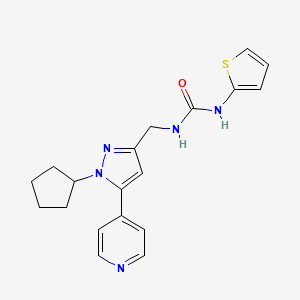
1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea, also known as CP-673451, is a small molecule inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It is a potential therapeutic agent for the treatment of various types of cancer, including glioblastoma, lung cancer, and breast cancer.
Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
The chemical structure of 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea and related compounds exhibits unique reactivity patterns, offering insights into substituent effects on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation. Research indicates that the equilibrium between conformational isomers and their ability to bind cytosine in solution can be significantly influenced by specific structural features, highlighting the importance of molecular design in enhancing interaction with biological targets (Chia-Hui Chien et al., 2004).
Antibacterial Activity
Compounds structurally related to 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea have been synthesized with the aim of identifying new antibacterial agents. The novel heterocyclic compounds containing a sulfonamido moiety have shown significant antibacterial activity, underscoring the potential of such molecules in addressing the need for new antimicrobial therapies (M. E. Azab et al., 2013).
Synthesis of Heterocyclic Derivatives
The synthesis of new pyridine and naphthyridine derivatives, including reactions with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives, showcases the versatility of these chemical frameworks in generating a diverse array of compounds with potential biological activities (F. M. Abdelrazek et al., 2010).
Gelation Properties
The study of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrates the influence of anions on the rheology, morphology, and gelation properties of low molecular weight hydrogelators. This research highlights the potential of urea derivatives in designing materials with tunable physical properties, relevant for applications ranging from drug delivery to materials science (G. Lloyd & J. Steed, 2011).
Antimicrobial and Anticancer Activity
The exploration of substituted quinazolines as antimicrobial agents, including urea/thiourea derivatives, has led to the identification of compounds with broad-spectrum activity against microorganisms. This work underscores the potential of such derivatives in developing new antimicrobial and anticancer therapies, with specific compounds demonstrating significant activity against various bacterial strains and cancer cell lines (Vipul M. Buha et al., 2012).
Propiedades
IUPAC Name |
1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-19(22-18-6-3-11-26-18)21-13-15-12-17(14-7-9-20-10-8-14)24(23-15)16-4-1-2-5-16/h3,6-12,16H,1-2,4-5,13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUWNOXIGPAWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654248.png)
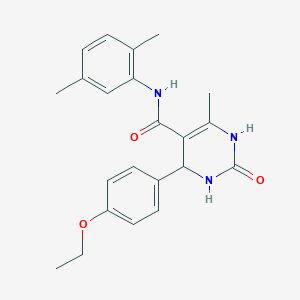

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2654254.png)
![N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2654255.png)
![5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2654256.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}propanamide](/img/structure/B2654261.png)
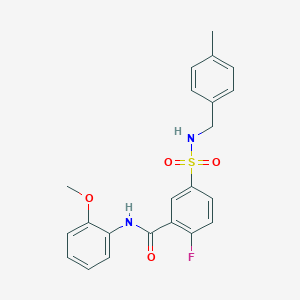
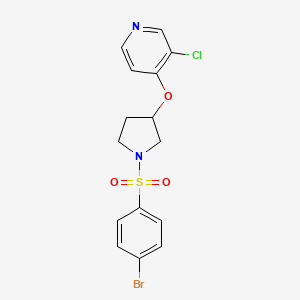
![N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2654265.png)
